4-Ethylphenyl 3-iodo-4-methoxybenzoate
Description
4-Ethylphenyl 3-iodo-4-methoxybenzoate is a benzoate ester derivative characterized by a 3-iodo-4-methoxy-substituted aromatic core and a 4-ethylphenyl ester group. The 4-ethylphenyl ester moiety introduces steric bulk and lipophilicity, which may impact solubility and reactivity in cross-coupling reactions or biological interactions.
Properties
Molecular Formula |
C16H15IO3 |
|---|---|
Molecular Weight |
382.19 g/mol |
IUPAC Name |
(4-ethylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C16H15IO3/c1-3-11-4-7-13(8-5-11)20-16(18)12-6-9-15(19-2)14(17)10-12/h4-10H,3H2,1-2H3 |
InChI Key |
ZLTVHPSXGRFJFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-ethylphenyl 3-iodo-4-methoxybenzoate with structurally related compounds, emphasizing substituent effects on reactivity and properties:
Reactivity in Cross-Coupling Reactions
Methyl 3-iodo-4-methoxybenzoate has demonstrated utility in copper-catalyzed Grignard cross-coupling, achieving moderate yields (e.g., 24% with geranylgeranyl bromide) due to favorable electronic and steric properties . In contrast, the bulkier 4-ethylphenyl ester in the target compound is hypothesized to reduce coupling efficiency due to steric hindrance, as seen in analogous systems where unprotected phenol or larger substituents lowered yields .
Pharmacological Potential
Additionally, 3-(4-ethylphenyl) intermediates are utilized in β-lactamase inhibitor synthesis, underscoring the therapeutic relevance of this substituent .
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